Hydroxycitronellol
Overview
Description
Hydroxycitronellol, also known as 3,7-dimethyloctane-1,7-diol, is a synthetic tertiary alcohol. It is widely used in the fragrance industry due to its pleasant floral aroma, reminiscent of lily of the valley and lilac. This compound is a derivative of citronellol and is often utilized in the formulation of perfumes, deodorants, and other personal care products .
Mechanism of Action
Hydroxycitronellol, also known as 3,7-Dimethyloctane-1,7-diol, is a synthetic fragrance widely used in many cosmetics and hygiene products . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of this compound.
Target of Action
This compound primarily targets the olfactory receptors, given its role as a fragrance ingredient . It is used in the formulation of colognes, hair sprays, perfumes, and skin care products .
Mode of Action
It is known to interact with olfactory receptors, contributing to the perception of a sweet floral aroma .
Biochemical Pathways
Studies in rabbits have shown that this compound is metabolized into two primary metabolites: reduction to the alcohol 7-hydroxycitronellol and oxidation to the carboxylic acid 7-hydroxycitronellylic acid .
Pharmacokinetics
Studies in rabbits have shown that this compound is metabolized into two primary metabolites .
Result of Action
The primary result of this compound’s action is the perception of a sweet floral aroma, contributing to the overall sensory experience of the products in which it is included . It has also been shown to be a dermatologic irritant and allergen .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the International Fragrance Association (IFRA) restricts commercially available products to contain only 0.1-3.6% of this compound due to its potential to cause skin sensitization .
Biochemical Analysis
Cellular Effects
It is known to be a dermatologic irritant and allergen , indicating that it can influence cell function
Molecular Mechanism
Studies in rabbits have shown that Hydroxycitronellol is metabolized into two primary metabolites: reduction to the alcohol 7-hydroxycitronellol and oxidation to the carboxylic acid 7-hydroxycitronellylic acid . This suggests that it may interact with enzymes involved in these metabolic pathways.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the production of two primary metabolites: 7-hydroxycitronellol and 7-hydroxycitronellylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycitronellol is typically synthesized through the hydration of citronellol. The process involves the addition of water to citronellol in the presence of a cation exchange resin catalyst. This reaction is carried out in a homogeneous solution of citronellol, water, and an inert solvent such as acetone or methyl ethyl ketone. The reaction mixture is heated to facilitate the addition reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of acetone as a solvent is preferred due to its ability to maintain homogeneity in the reaction mixture. The reaction is typically conducted at elevated temperatures, ranging from 40 to 120 degrees Celsius, to achieve high yields and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: Hydroxycitronellol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hydroxycitronellylic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form citronellol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halogens, using reagents like thionyl chloride
Major Products:
Oxidation: Hydroxycitronellylic acid
Reduction: Citronellol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Hydroxycitronellol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fragrance compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology, due to its fragrance and potential skin benefits.
Industry: Beyond its use in personal care products, this compound is also used in the formulation of cleaning agents and air fresheners
Comparison with Similar Compounds
Hydroxycitronellol is often compared with other similar compounds, such as:
Citronellol: A precursor to this compound, citronellol has a similar floral aroma but lacks the hydroxyl group at the terminal carbon.
Hydroxycitronellal: An aldehyde form of this compound, hydroxycitronellal is used in perfumery for its strong floral scent.
Geraniol: Another related compound, geraniol, has a similar structure but differs in the position of the hydroxyl group and the presence of a double bond
This compound stands out due to its unique combination of hydroxyl groups, which contribute to its distinct fragrance and potential biological activities.
Properties
IUPAC Name |
3,7-dimethyloctane-1,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(6-8-11)5-4-7-10(2,3)12/h9,11-12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCDPXRNNVUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044513 | |
Record name | 3,7-Dimethyloctane-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044513 | |
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Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild floral odor; [Fleurchem MSDS], colourless very viscous liquid; mild sweet odour | |
Record name | Hydroxycitronellol | |
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Record name | Hydroxycitronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 60% alcohol (in ethanol) | |
Record name | Hydroxycitronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.922-0.930 | |
Record name | Hydroxycitronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
107-74-4 | |
Record name | 3,7-Dimethyl-1,7-octanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxydihydrocitronellol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxycitronellol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406140 | |
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Record name | Hydroxycitronellol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,7-Octanediol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethyloctane-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044513 | |
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Record name | 3,7-dimethyloctane-1,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCITRONELLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0B4U2I48W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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